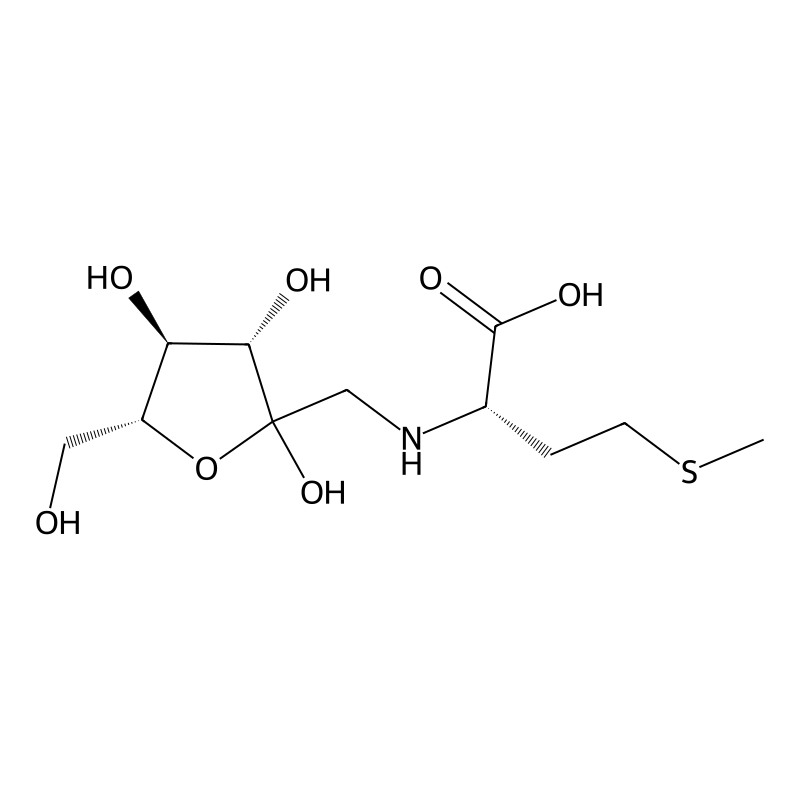

N-(1-Deoxy-1-fructosyl)methionine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-(1-Deoxy-1-fructosyl)methionine is a compound belonging to the class of Amadori compounds, which are formed through the Maillard reaction between reducing sugars and amino acids. This specific compound is characterized by the attachment of a 1-deoxy-1-fructose moiety to the amino acid methionine. Its molecular formula is , and it features a unique structure that allows it to participate in various biochemical processes, particularly in food chemistry and metabolic pathways .

- Oxidation: This reaction can produce oxo derivatives, which may have different biological activities.

- Reduction: Reduction reactions can yield reduced forms of the compound, altering its reactivity and potential applications.

- Substitution Reactions: These reactions involve the replacement of functional groups within the molecule, potentially leading to new derivatives with varied properties .

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions under which these reactions occur typically involve mild temperatures and controlled pH levels to ensure stability and yield .

N-(1-Deoxy-1-fructosyl)methionine exhibits significant biological activity, particularly as a chelator of metal ions such as copper, iron, and zinc. This chelation ability is crucial in various biological processes, including antioxidant defense mechanisms and the prevention of oxidative stress . Additionally, it has been implicated in influencing metabolic pathways related to advanced glycation end-products (AGEs), which are associated with various diseases, including diabetes and cardiovascular conditions .

The synthesis of N-(1-Deoxy-1-fructosyl)methionine typically involves a condensation reaction between L-methionine and 1-deoxy-1-fructose. The general steps include:

- Dissolving L-methionine in water and adjusting the pH to between 8-9 using sodium hydroxide.

- Dissolving 1-deoxy-1-fructose in water with similar pH adjustments.

- Adding a suitable coupling agent to facilitate the reaction.

- Combining both solutions while stirring continuously for 24-48 hours at room temperature to allow for complete reaction .

This method can be scaled up for industrial production, focusing on optimizing yield and purity through controlled reaction conditions.

N-(1-Deoxy-1-fructosyl)methionine has several applications:

- Food Industry: It is used as a model compound in studies related to the Maillard reaction, which is essential for flavor development in cooked foods.

- Nutraceuticals: Due to its antioxidant properties, it may be explored for use in dietary supplements aimed at improving health outcomes related to oxidative stress .

- Pharmaceutical Research: Its role in metal ion chelation makes it a candidate for developing therapeutic agents targeting metal-related pathologies .

Research indicates that N-(1-Deoxy-1-fructosyl)methionine interacts with various metal ions, demonstrating significant chelation properties that could mitigate oxidative damage in biological systems. Studies have shown its effectiveness in binding transition metals like copper and iron, which are known contributors to oxidative stress when unregulated .

Additionally, its interactions within metabolic pathways suggest potential therapeutic roles in managing conditions associated with high levels of reactive oxygen species.

Several compounds share structural similarities with N-(1-Deoxy-1-fructosyl)methionine, particularly other Amadori compounds formed from different amino acids or sugars. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-(1-Deoxy-1-fructosyl)leucine | Similar backbone | Derived from leucine; potential different biological activities due to side chain variations. |

| N-(1-Deoxy-1-fructosyl)phenylalanine | Similar backbone | Exhibits unique properties related to aromatic interactions. |

| N-(1-Deoxy-d-fructosyl)-L-histidine | Similar backbone | Potentially stronger metal ion chelation due to imidazole group. |

These compounds highlight the versatility of Amadori products in various biochemical contexts while underscoring the unique properties of N-(1-Deoxy-1-fructosyl)methionine due to its specific amino acid composition and sugar moiety.